molecular formula C11H12N2O2S B12582088 N-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)acetamide CAS No. 646534-27-2

N-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)acetamide

Katalognummer: B12582088
CAS-Nummer: 646534-27-2
Molekulargewicht: 236.29 g/mol
InChI-Schlüssel: VFELCNSEMHLMLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)acetamide is a heterocyclic compound that features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)acetamide typically involves the reaction of substituted benzoic acid with thionyl chloride, followed by the reaction with hydrazine, p-chloro benzaldehyde, and thioglycolic acid to form substituted thiazole derivatives . Another method involves the reaction of thiourea with chloroacetyl chloride in the presence of pyridine .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields, purity, and cost-effectiveness. This often includes the use of catalysts, controlled reaction conditions, and purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)acetamide undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives with different substituents.

Wissenschaftliche Forschungsanwendungen

N-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)acetamide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of N-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit the growth of microorganisms by interfering with their metabolic processes. The exact molecular targets and pathways are still under investigation, but docking studies have shown promising interactions with various enzymes and proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)acetamide stands out due to its unique thiazolidine ring structure, which imparts distinct biological activities

Eigenschaften

CAS-Nummer

646534-27-2

Molekularformel

C11H12N2O2S

Molekulargewicht

236.29 g/mol

IUPAC-Name

N-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)acetamide

InChI

InChI=1S/C11H12N2O2S/c1-8(14)12-13-10(15)7-16-11(13)9-5-3-2-4-6-9/h2-6,11H,7H2,1H3,(H,12,14)

InChI-Schlüssel

VFELCNSEMHLMLY-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NN1C(SCC1=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.